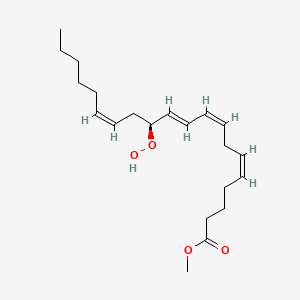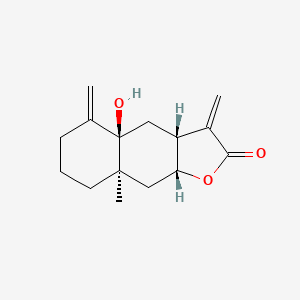
Telekin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telekin is a sesquiterpene lactone.
Telekin is a natural product found in Carpesium abrotanoides, Calea jamaicensis, and other organisms with data available.
Applications De Recherche Scientifique
1. Anti-Cancer Properties
Telekin, a eudesmane-type sesquiterpene lactone compound isolated from Carpesium divaricatum, demonstrates significant anti-proliferative effects on cancer cells, particularly in human hepatocellular carcinoma cells. Research reveals that telekin activates a mitochondria-mediated apoptotic pathway in these cells, making it a potential therapeutic agent for treating hepatocellular carcinoma (Zheng et al., 2013). Additionally, telekin has been found to suppress human hepatocellular carcinoma cells in vitro by inducing G2/M phase arrest through the activation of the p38 MAPK signaling pathway (Li et al., 2014).
2. Cytotoxic Activity
Derivatives of telekin have been synthesized to evaluate their cytotoxicity against tumor cell lines. Notably, 13-amino derivatives of telekin showed enhanced cytotoxic activity compared to telekin itself, particularly against piperidine and 4-hydroxypiperidine adducts (Wang et al., 2015).
3. Pharmacological Effects
Other sesquiterpene lactones, including telekin, have been studied for their effects on hydroxyl radical scavenging activity and lipid peroxidation. These compounds, isolated from Helenium aromaticum and Telekia speciosa, demonstrated potent hydroxyl radical scavenging abilities, suggesting their potential in oxidative stress-related conditions (Jodynis-Liebert et al., 1999).
Propriétés
Nom du produit |
Telekin |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1 |
Clé InChI |
LIDPBIULZNRIJE-QHSBEEBCSA-N |
SMILES isomérique |
C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O |
SMILES |
CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |
SMILES canonique |
CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |
Synonymes |
telekin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



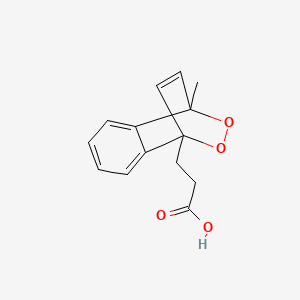
![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)
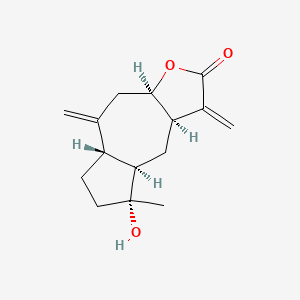
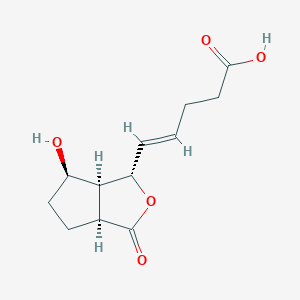
![Furo[3,2-b]pyridine](/img/structure/B1253681.png)
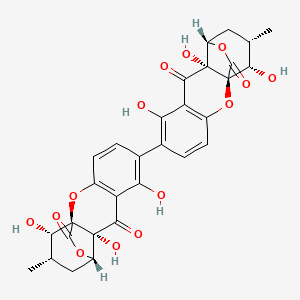
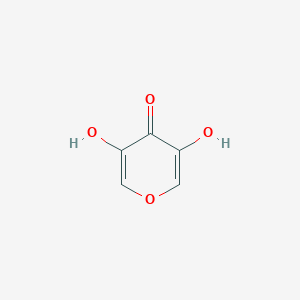
![(4R,5S)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one](/img/structure/B1253685.png)
![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)
![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)
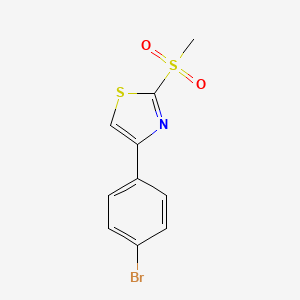
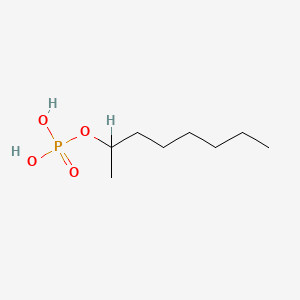
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B1253699.png)
